4-Oxo-5,6,7,8-tetrahydro-4h-pyrazolo[1,5-a]azepine-2-carboxylic acid
Description
4-Oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine-2-carboxylic acid (CAS: 477863-08-4) is a bicyclic heterocyclic compound featuring a pyrazole ring fused to a seven-membered azepine ring. Its molecular formula is C₈H₉N₃O₃ (MW: 195.18 g/mol) . This compound is primarily utilized in pharmaceutical research, particularly in the development of non-nucleoside inhibitors targeting viral polymerases such as respiratory syncytial virus (RSV) . It is supplied as a white solid with >98% purity and requires storage at -20°C or -80°C to maintain stability .
Structure
3D Structure
Properties
IUPAC Name |
4-oxo-5,6,7,8-tetrahydropyrazolo[1,5-a]azepine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c12-8-3-1-2-4-11-7(8)5-6(10-11)9(13)14/h5H,1-4H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMIXLGLQJUAKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC(=N2)C(=O)O)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method starts with the alkylation of methyl pyrazole-3,5-dicarboxylate with 3-bromo-N-Boc propylamine. The resulting derivative undergoes cyclization upon deprotection of the Boc group, yielding the pyrazolo-azepine skeleton . Selective reduction of the lactam can be achieved using borane, followed by protection of the resulting amine with a tert-butyloxycarbonyl group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but scalable synthesis routes have been developed. These methods often involve the use of commercially available starting materials and standard organic synthesis techniques to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
4-Oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Selective reduction of the lactam to an amine is a common transformation.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Borane is frequently used for the selective reduction of the lactam.
Substitution: Reagents such as alkyl halides and aryl boronic acids are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction typically produces amine derivatives .
Scientific Research Applications
4-Oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine-2-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
The pyrazolo[1,5-a]azepine/diazepine scaffold has been modified to explore diverse biological activities. Key derivatives and their properties are summarized below:
Table 1: Structural and Functional Comparison of Selected Analogues
Physicochemical and Stability Properties
- Solubility : The carboxylic acid group in the parent compound enhances water solubility compared to ester derivatives (e.g., methyl or ethyl esters) .
- Stability : Carboxylic acid derivatives require storage at -20°C or -80°C to prevent degradation, while ester analogues (e.g., methyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate) are stable at room temperature .
- Purity : HPLC purity exceeds 98% for most derivatives, critical for biological assays .
Biological Activity
4-Oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine-2-carboxylic acid (CAS No. 477863-08-4) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings regarding its biological activity, including anti-inflammatory properties, analgesic effects, and other pharmacological potentials.
- Molecular Formula : C9H11N3O3
- Molecular Weight : 209.2 g/mol
- CAS Number : 477863-08-4
Structure
The compound features a pyrazolo[1,5-a]azepine core structure which is significant for its biological activity. The presence of the carboxylic acid functional group is essential for its interaction with biological targets.
Anti-inflammatory Activity
Research has indicated that derivatives of the pyrazolo class exhibit notable anti-inflammatory effects. For instance:
- In vitro Studies : A study reported that certain pyrazole derivatives showed significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical mediators in the inflammatory process. The IC50 values for these compounds ranged from 0.02 to 0.04 μM for COX-2 inhibition, demonstrating high potency compared to standard anti-inflammatory drugs like celecoxib .
| Compound | COX-2 IC50 (μM) | Selectivity Index |
|---|---|---|
| Compound A | 0.02 | 80.03 |
| Celecoxib | 0.04 | 95.84 |
Analgesic Effects
The analgesic properties of this compound have also been explored:
- In vivo Studies : In animal models, certain derivatives demonstrated significant analgesic effects when administered subcutaneously or intracerebroventricularly. For example, a derivative exhibited a 50% inhibition rate in pain response tests .
Antidiabetic Potential
Emerging research has suggested that compounds similar to 4-Oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine may possess antidiabetic properties:
- Aldose Reductase Inhibition : Some studies have evaluated the aldose reductase inhibitory activity of related compounds, indicating potential for managing diabetic complications through modulation of glucose metabolism .
Case Studies and Research Findings
- Study on Pyrazole Derivatives : A comprehensive review highlighted the synthesis and biological evaluation of various pyrazole derivatives. Several compounds were found to exhibit selective COX-2 inhibition with minimal side effects on gastric tissues .
- Analgesic Activity Assessment : Research conducted on specific pyrazole derivatives revealed their effectiveness in reducing pain in animal models compared to traditional analgesics like indomethacin and celecoxib .
- Safety Profile Evaluation : Histopathological examinations indicated that many synthesized derivatives caused minimal degenerative changes in vital organs such as the liver and kidneys during toxicity assessments .
Q & A
Q. Optimization Tips :
- Use p-TsOH (para-toluenesulfonic acid) as a catalyst to enhance regioselectivity during cyclization .
- Employ polar aprotic solvents (e.g., DMF) to improve reaction kinetics and yield .
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Cyclization | Hydrazine hydrate, EtOH, reflux | 60-75% | |
| Carboxylation | NaOH (aq.), 80°C | 85-90% | |
| Oxidation | PCC, CH₂Cl₂, 0°C to RT | 70-80% |
Basic: How can the physicochemical properties of this compound guide experimental design?
Methodological Answer:
Key properties (derived from structural analogs) include:
Q. Experimental Implications :
- Solubility : Prefer polar solvents (e.g., DMSO, methanol) for solubility-driven assays.
- Purification : Use reverse-phase HPLC with C18 columns due to polarity .
Advanced: How can researchers resolve contradictions in regioselectivity during functionalization?
Methodological Answer:
Contradictions often arise from competing reaction pathways. Strategies include:
Computational Modeling : Use DFT (Density Functional Theory) to predict reactive sites and transition states.
Steric/Electronic Analysis : Electron-withdrawing groups (e.g., -COOH) direct substitution to less hindered positions .
Catalytic Screening : Test Pd/C or CuI catalysts to favor specific pathways (e.g., Suzuki couplings) .
Q. Case Study :
- In pyrazolo[1,5-a]pyrazine derivatives, regioselective C-3 vs. C-5 substitution was resolved using solvent polarity adjustments (THF favored C-3) .
Advanced: What methodologies are effective for analyzing biological activity mechanisms?
Methodological Answer:
Target Identification : Use molecular docking (AutoDock Vina) to predict binding affinity with enzymes like COX-2 or kinases.
In Vitro Assays :
- Enzyme Inhibition : Measure IC₅₀ via fluorometric assays (e.g., NADH-coupled reactions).
- Cellular Uptake : Radiolabel the compound (³H or ¹⁴C) and track accumulation in cell lines .
Q. Data Interpretation :
- Correlate LogP with membrane permeability; hydrophilic analogs may require prodrug strategies (e.g., esterification) .
Advanced: How to address spectral data discrepancies during structural elucidation?
Methodological Answer:
Common issues and solutions:
Q. Validation Protocol :
Cross-validate with IR (carbonyl stretch ~1700 cm⁻¹ confirms 4-oxo group) .
Perform X-ray crystallography for unambiguous confirmation (if crystalline) .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and eye protection (potential irritant) .
- Ventilation : Conduct reactions in fume hoods due to volatile byproducts (e.g., HCl gas during ester hydrolysis) .
- First Aid : For skin contact, rinse with 10% NaHCO₃ solution to neutralize acidic residues .
Advanced: What strategies enhance scalability without compromising purity?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
